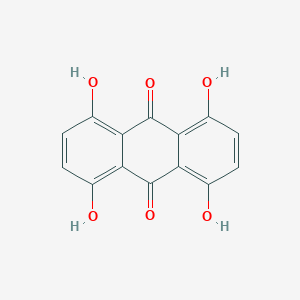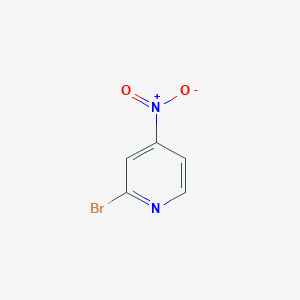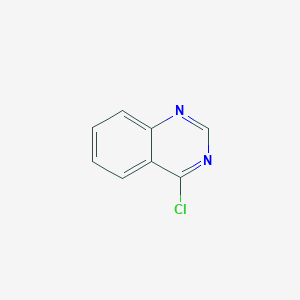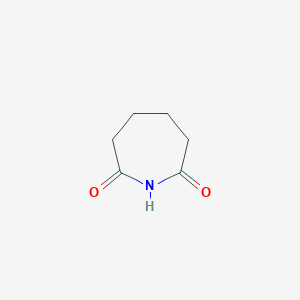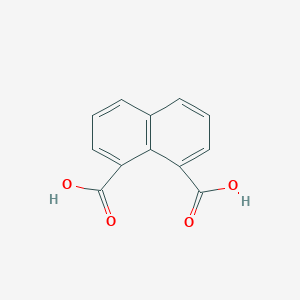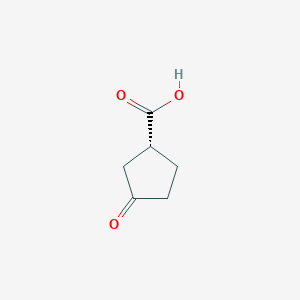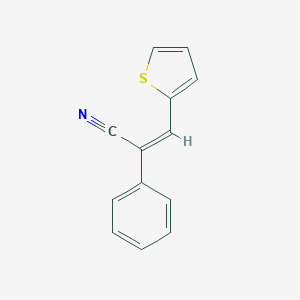
2-Phenyl-3-(2-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a compound that belongs to the class of α,β-unsaturated nitriles. It is a yellow crystalline powder with a molecular weight of 237.3 g/mol. PTA has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Effets Biochimiques Et Physiologiques
2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Phenyl-3-(2-thienyl)acrylonitrile has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Phenyl-3-(2-thienyl)acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. It is also relatively easy to synthesize and has a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. However, 2-Phenyl-3-(2-thienyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 2-Phenyl-3-(2-thienyl)acrylonitrile could focus on elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-Phenyl-3-(2-thienyl)acrylonitrile in animal models and humans. Finally, the development of novel analogs of 2-Phenyl-3-(2-thienyl)acrylonitrile with improved solubility and bioavailability could be explored for potential clinical applications.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile, including the Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous ethanol or methanol at room temperature for several hours, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
2-Phenyl-3-(2-thienyl)acrylonitrile has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
72030-16-1 |
|---|---|
Nom du produit |
2-Phenyl-3-(2-thienyl)acrylonitrile |
Formule moléculaire |
C13H9NS |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |
Clé InChI |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Autres numéros CAS |
72030-16-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



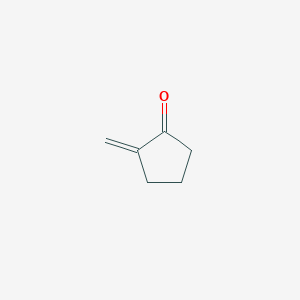
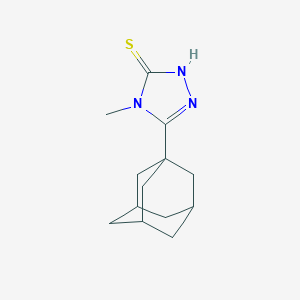
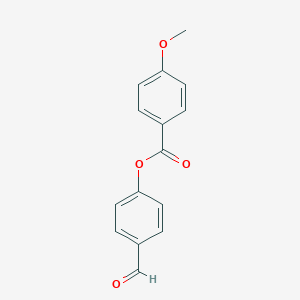
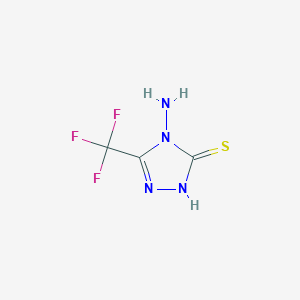
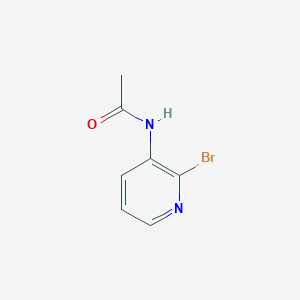
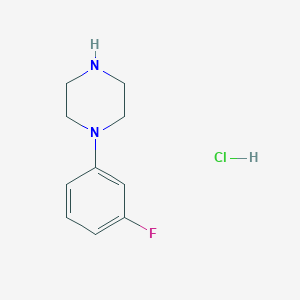
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
